5-Benzyl-4-phenylpyrrolidin-2-one
Overview
Description
5-Benzyl-4-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the compound’s structure, it is possible that it may influence pathways involving pyrrolidine derivatives . .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its targets within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Benzyl-4-phenylpyrrolidin-2-one. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Biological Activity
5-Benzyl-4-phenylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrrolidinone derivative has been studied for its potential therapeutic applications, including its roles as an enzyme inhibitor and receptor ligand. The compound's unique structure contributes to its interaction with various biological targets, leading to a range of pharmacological effects.
- Molecular Formula : C18H21NO
- Molecular Weight : 281.37 g/mol
- IUPAC Name : this compound
Structure
The compound features a pyrrolidinone ring with phenyl and benzyl substituents, which are critical for its biological activity. The presence of these aromatic rings enhances lipophilicity, potentially impacting the compound's absorption and distribution in biological systems.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways.
- Receptor Binding : It demonstrates affinity for specific receptors, modulating their activity and influencing physiological responses.
Pharmacological Effects
Research has indicated several pharmacological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
In Vitro Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective inhibition at low concentrations.
-
Anticancer Activity :
- In a series of assays conducted on human cancer cell lines, the compound showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
In Vivo Studies
Research involving animal models has indicated:
- Toxicology Profile : Initial assessments show that the compound has a favorable safety profile, with no acute toxicity observed at therapeutic doses.
Comparison with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial, Anticancer | 10 | Effective against Gram-positive bacteria |
1-Amino-2-biphenyl-4-ylpropan-2-ol | Enzyme inhibitor | 15 | Acts on various enzyme targets |
Biphenyl derivatives | Varies | 20–50 | General antimicrobial properties |
Properties
IUPAC Name |
5-benzyl-4-phenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNYYURYXRQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.